molecular formula C15H27NO4 B13908437 Di-tert-butyl piperidine-1,4-dicarboxylate

Di-tert-butyl piperidine-1,4-dicarboxylate

Cat. No.: B13908437
M. Wt: 285.38 g/mol
InChI Key: NMPQIWVAVGEMRG-UHFFFAOYSA-N
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Description

Di-tert-butyl piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C15H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl piperidine-1,4-dicarboxylate can be synthesized through the reaction of piperidine-1,4-dicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces alcohols. Substitution reactions result in various functionalized derivatives .

Scientific Research Applications

Di-tert-butyl piperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines and carboxylic acids in organic synthesis.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: This compound is used in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of di-tert-butyl piperidine-1,4-dicarboxylate primarily involves its role as a protecting group. The tert-butyl groups shield reactive sites on the piperidine ring, preventing unwanted reactions during synthesis. The protecting groups can be removed under mild acidic conditions, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but with ethyl groups instead of tert-butyl groups.

    1-Boc-4-anilinopiperidine-1-carboxylate: Contains an aniline group, used in the synthesis of fentanyl derivatives.

    Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Similar protecting group properties but with a methyl ester.

Uniqueness

Di-tert-butyl piperidine-1,4-dicarboxylate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where protecting groups need to be selectively removed without affecting other functional groups .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

ditert-butyl piperidine-1,4-dicarboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-7-9-16(10-8-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3

InChI Key

NMPQIWVAVGEMRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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